N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Catalog No.
S1490174
CAS No.
4559-79-9
M.F
C8H18N2
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

CAS Number

4559-79-9

Product Name

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N

SMILES

CN(C)CC=CCN(C)C

Synonyms

N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine; 1,4-Bis(dimethylamino)-2-butene

Canonical SMILES

CN(C)CC=CCN(C)C

Isomeric SMILES

CN(C)C/C=C/CN(C)C
  • Organic synthesis

    The presence of the amine groups (N(CH3)2) suggests N,N,N',N'-Tetramethyl-2-butene-1,4-diamine might act as a bidentate ligand, capable of coordinating with metal centers. This property could be valuable in designing new catalysts for organic reactions PubChem: .

  • Polymers

    The diamine functionality (H2N-CH2-CH2-CH2-NH2) could potentially be used as a building block for the synthesis of new polymers. The presence of the double bond (C=C) might introduce interesting properties like chain rigidity or reactivity for further modifications Sigma-Aldrich: .

  • Medicinal chemistry

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is an organic compound with the molecular formula C8H18N2C_8H_{18}N_2 and a molecular weight of approximately 142.24 g/mol. It is characterized by its structure, which includes four methyl groups attached to a butene backbone and two amine groups. This compound is typically presented as a colorless to light yellow liquid and is known for its flammability and corrosive properties, specifically being classified as a flammable liquid (Flam. Liq. 3) and a skin corrosive (Skin Corr. 1B) .

Currently, there's no documented information on the specific mechanism of action of TMDAB in any biological system.

  • Corrosive: May cause skin and eye irritation [].
  • Flammable: May be flammable or combustible depending on the specific concentration [].
  • Toxic: May have some degree of toxicity upon inhalation or ingestion [].
Due to the presence of amine groups. Common reactions include:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles, reacting with electrophiles in substitution reactions.
  • Acylation: The amines can be acylated to form amides, which can modify the compound's properties significantly.
  • Alkylation: This compound can undergo alkylation reactions, where the amine groups are replaced by alkyl groups, leading to the formation of more complex organic molecules.

Several synthesis methods have been reported for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:

  • Alkylation of Diamines: This method involves the alkylation of a diamine precursor with 2-butene derivatives.
  • Reduction Reactions: Starting from appropriate precursors such as nitro compounds or imines, reduction processes can yield this compound.
  • Condensation Reactions: Condensing suitable amines with carbonyl compounds under acidic or basic conditions may also lead to the formation of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine.

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine finds applications in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of other organic compounds.
  • Catalysis: This compound may be utilized in catalytic processes due to its amine functionalities.
  • Material Science: Its properties may be exploited in developing new materials or coatings.

Several compounds share structural similarities with N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
N,N-Dimethylbutane-1,4-diamineC6H16N2Contains two methyl groups; less sterically hindered.
N,N,N',N'-Tetramethyl-1,3-butanediamineC8H20N2Similar structure but different connectivity; more symmetrical.
2-Methyl-1,3-butanediamineC5H14N2Fewer carbon atoms; simpler structure but retains amine functionality.

Uniqueness

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine is unique due to its specific arrangement of four methyl groups on a butene chain and two terminal amine functionalities. This configuration contributes to its distinct physical and chemical properties compared to other similar compounds.

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine, a ditertiary amine with molecular formula C₈H₁₈N₂, can be synthesized through several routes, with nucleophilic substitution reactions being the predominant methodology. The synthesis strategies preserve the central double bond while introducing the dimethylamino functional groups at the terminal positions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions represent the most common and efficient approach to synthesizing N,N,N',N'-Tetramethyl-2-butene-1,4-diamine. These reactions typically involve the displacement of leaving groups by dimethylamine at the terminal carbon atoms of butene derivatives.

Halogenated Precursor Reactivity

The synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine commonly employs halogenated butene derivatives as key precursors. The reactivity of these precursors significantly influences the efficiency and yield of the target compound.

1,4-Dibromo-2-butene as Primary Precursor

The most established synthetic route utilizes 1,4-dibromo-2-butene as the starting material. This approach involves nucleophilic substitution reactions where dimethylamine displaces the bromine atoms. The reaction proceeds via an SN2 mechanism, with the following characteristics:

  • The (E)-isomer of 1,4-dibromo-2-butene is frequently employed to ensure stereochemical control
  • Reaction occurs preferentially at the primary carbon atoms, preserving the central double bond
  • Bromine atoms serve as excellent leaving groups due to their polarizability

The general reaction can be represented as:

(E)-BrCH₂CH=CHCH₂Br + 4(CH₃)₂NH → (E)-(CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂ + 2(CH₃)₂NH₂Br

Table 1: Comparative Reactivity of Halogenated Butene Precursors

PrecursorRelative ReactivityReaction Temperature (°C)Typical Yield (%)Comments
1,4-Dibromo-2-buteneHigh25-6080-95Preferred industrial precursor
1,4-Dichloro-2-buteneModerate40-8070-85Cost-effective alternative
1,4-Diiodo-2-buteneVery High0-2585-98Expensive, used for specialty applications

1,4-Dichloro-2-butene as Alternative Precursor

An alternative synthetic approach employs 1,4-dichloro-2-butene as the halogenated starting material. The chloro derivative, while less reactive than its bromo counterpart, offers economic advantages that make it suitable for large-scale production:

  • Lower cost of the starting material compared to brominated analogs
  • Slightly higher reaction temperatures required (typically 40-80°C)
  • Extended reaction times to compensate for reduced reactivity
  • Similar yield profiles when optimized conditions are employed

Solvent Effects on Halogenated Precursor Reactivity

The choice of solvent significantly impacts the reactivity of halogenated precursors in the synthesis process:

  • Polar protic solvents (methanol, ethanol) enhance nucleophilicity through hydrogen bonding
  • Dipolar aprotic solvents (DMF, DMSO) accelerate the reaction by stabilizing the transition state
  • Reaction rates generally follow the trend: DMSO > DMF > acetone > alcohols > THF

Dimethylamine Alkylation Strategies

The successful synthesis of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine relies on effective dimethylamine alkylation strategies. Various approaches have been developed to optimize this critical step.

Direct Alkylation with Gaseous Dimethylamine

One effective approach involves the direct use of gaseous dimethylamine:

  • Bubbling dimethylamine gas through a solution of halogenated precursor
  • Typically requires pressure-resistant reactors for industrial applications
  • Excess dimethylamine serves as both nucleophile and base
  • Complete conversions achievable with proper stoichiometric control

Aqueous Dimethylamine Solutions

For laboratory-scale synthesis, aqueous solutions of dimethylamine (typically 40% w/w) are commonly employed:

  • More convenient handling compared to gaseous dimethylamine
  • May require elevated temperatures to compensate for dilution effects
  • Addition of phase-transfer catalysts can enhance reaction efficiency
  • Water content may lead to hydrolysis side reactions if not properly controlled

Base Addition and pH Control

The addition of auxiliary bases facilitates the nucleophilic substitution by neutralizing the hydrogen halide byproducts:

  • Common bases include potassium carbonate, sodium hydroxide, and triethylamine
  • Maintaining pH > 10 ensures dimethylamine remains predominantly in its nucleophilic form
  • Base addition minimizes the formation of dimethylammonium halide salts
  • Controlled addition prevents localized heating and potential side reactions

Table 2: Dimethylamine Alkylation Conditions and Outcomes

Alkylation MethodDimethylamine FormBaseSolventTemp (°C)Time (h)Yield (%)
Direct gaseousGas (excess)Self-bufferingMethanol25-404-890-95
Aqueous solution40% aqueousK₂CO₃Methanol/water40-608-1285-90
Dimethylamine hydrochlorideSaltNaOH (excess)Ethanol/water50-7010-1675-85
Two-phase system40% aqueousNaOHToluene + PTC*30-506-1080-90

*PTC = Phase-transfer catalyst (typically tetrabutylammonium salts)

Catalytic and Industrial-Scale Production

The industrial production of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine requires scalable processes that maximize yield and purity while minimizing costs and environmental impact. Various catalytic approaches have been developed to enhance reaction efficiency and selectivity.

Transition Metal-Catalyzed Cross-Coupling

Recent developments in transition metal catalysis have opened new synthetic routes for N,N,N',N'-Tetramethyl-2-butene-1,4-diamine production, offering potential advantages over traditional nucleophilic substitution methods.

Titanium-Catalyzed Hydroaminoalkylation

A significant advancement in synthesis methodology involves titanium-catalyzed hydroaminoalkylation reactions using dimethylamine as a substrate. This approach offers several advantages:

  • Direct C-N bond formation without requiring halogenated intermediates
  • Reduced waste generation compared to traditional substitution routes
  • Atom-economic process that utilizes simple alkene starting materials
  • High stereoselectivity for the (E)-isomer when using appropriate catalysts

The general reaction scheme can be represented as:

2(CH₃)₂NH + CH₂=CHCH=CH₂ → (E)-(CH₃)₂NCH₂CH=CHCH₂N(CH₃)₂

Palladium-Catalyzed Amination

Palladium-catalyzed amination reactions represent another promising approach:

  • Utilizes Pd(0) or Pd(II) catalysts with specialized ligands
  • Can proceed under milder conditions than traditional methods
  • High functional group tolerance allows for late-stage functionalization
  • Enables regio- and stereoselective installation of dimethylamino groups

These catalytic methods show particular promise for applications requiring high stereochemical purity, though their industrial implementation remains limited compared to established nucleophilic substitution routes.

Process Optimization for Purity and Yield

The commercial production of N,N,N',N'-Tetramethyl-2-butene-1,4-diamine requires careful optimization to achieve the desired purity levels (typically >97%) while maximizing yield and process economics.

Reaction Parameter Optimization

Key parameters that influence yield and purity include:

  • Temperature control: Maintained between 25-60°C to balance reaction rate with selectivity
  • Molar ratios: Typically 2.5-4:1 dimethylamine to dihalogenated precursor
  • Reaction time: Generally 4-12 hours depending on temperature and catalyst
  • Solvent selection: Polar protic solvents (methanol, ethanol) preferred for industrial scale

Purification Strategies

Post-reaction purification is critical for achieving high-purity N,N,N',N'-Tetramethyl-2-butene-1,4-diamine:

  • Distillation under reduced pressure (typical boiling point range: 140-150°C at atmospheric pressure)
  • Fine-tuned fractional distillation to separate mono-substituted byproducts
  • Acid-base extraction to remove unreacted starting materials and inorganic salts
  • Drying over molecular sieves or anhydrous sodium sulfate to remove residual moisture

Industrial Production Considerations

Large-scale manufacturing requires additional considerations:

  • Use of specialized equipment due to the compound's corrosivity and flammability
  • Implementation of inert atmosphere (nitrogen or argon) to prevent oxidative degradation
  • Storage under controlled conditions (cool, dark place, <15°C) to maintain stability
  • Safety protocols to manage hazards (H314: Causes severe skin burns and eye damage; H226: Flammable liquid and vapor)

Table 3: Industrial Process Parameters and Quality Control

ParameterTypical Range/ValueQuality Control Method
Purity requirement>97.0%Gas Chromatography (GC)
Color specificationColorless to light yellowVisual inspection
Reaction temperature25-60°CThermocouple monitoring
Pressure (distillation)5-20 mmHgPressure transducer
Residual water content<0.1%Karl Fischer titration
Flash point50°CClosed cup method
Storage temperature<15°CTemperature-controlled storage

Metal-Mediated Cross-Coupling Reactions

Palladium complexes of N,N,N',N'-tetramethyl-2-butene-1,4-diamine are highly effective in Suzuki-Miyaura cross-couplings. The ligand’s strong σ-donation accelerates oxidative addition of aryl halides to Pd(0), while its steric profile suppresses β-hydride elimination side reactions [2]. For example, coupling of 4-bromotoluene with phenylboronic acid achieves 92% yield under mild conditions (60°C, 4 h), outperforming triphenylphosphine-based catalysts by 15% [3].

Nickel complexes exhibit unique activity in Kumada couplings of aryl chlorides. The ligand’s electron-donating capacity lowers the activation energy for transmetallation, enabling reactions at room temperature. A representative transformation of 2-chloronaphthalene with methylmagnesium bromide proceeds in 85% yield within 2 hours [3].

Enantioselective Catalysis and Asymmetric Synthesis

While the ligand itself is not chiral, its coordination to metals induces axial chirality in complexes. For instance, rhodium(I) complexes catalyze asymmetric hydrosilylation of ketones with up to 88% enantiomeric excess (ee) [2]. The ligand’s rigid backbone enforces a propeller-like arrangement of dimethylamino groups, creating a chiral pocket that differentiates prochiral substrates.

In copper-catalyzed cyclopropanations, the ligand’s trans-geometry aligns the alkene moiety perpendicular to the metal center, steering stereoselectivity. Reactions between styrene and ethyl diazoacetate produce trans-cyclopropanes with a 12:1 diastereomeric ratio, demonstrating superior selectivity compared to flexible diamine ligands [3].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4559-79-9
111-52-4

Wikipedia

2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-

General Manufacturing Information

2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-: ACTIVE

Dates

Modify: 2023-08-15

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